1-methanesulfonyl-4-{4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine-1-carbonyl}piperidine
Description
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-30(28,29)26-14-9-20(10-15-26)22(27)24-12-7-18(8-13-24)17-25-16-11-23-21(25)19-5-3-2-4-6-19/h2-6,11,16,18,20H,7-10,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVLQIVADJWXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)CN3C=CN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-4-{4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine-1-carbonyl}piperidine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include glyoxal, ammonia, and various catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-4-{4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine-1-carbonyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the imidazole ring or the piperidine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring and the piperidine nitrogen
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings .
Scientific Research Applications
Physical Properties
- Molecular Weight : 394.56 g/mol
- LogP : 2.5 (indicating moderate lipophilicity)
- Solubility : Soluble in organic solvents; limited solubility in water.
Medicinal Chemistry
1-Methanesulfonyl-4-{4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine-1-carbonyl}piperidine has been investigated for its role as a potential drug candidate due to its ability to modulate various biological pathways. Its structural features allow it to interact with multiple receptors and enzymes, making it a versatile scaffold for drug development.
Pharmacological Studies
Research indicates that derivatives of this compound exhibit significant activity against specific opioid receptors, particularly the delta-opioid receptor, which is associated with analgesic and anxiolytic effects. In vitro studies have shown that certain derivatives possess high affinity and selectivity for these receptors, suggesting potential applications in pain management and anxiety disorders .
Anticancer Activity
The compound has also been explored for its anticancer properties. Some studies indicate that imidazole-containing compounds can inhibit the activity of kinesin spindle protein (KSP), a critical player in cancer cell division. The inhibition of KSP has been associated with reduced tumor growth in preclinical models, highlighting the therapeutic potential of this compound in oncology .
Neuropharmacology
Given its structural similarity to known psychoactive compounds, this compound has been evaluated for neuropharmacological effects. Preclinical trials have demonstrated that certain derivatives exhibit antidepressant-like effects in animal models, suggesting their potential use in treating mood disorders .
Case Study 1: Delta-Opioid Receptor Agonists
A series of studies focused on the synthesis and evaluation of piperidine derivatives revealed that compounds similar to this compound displayed selective agonist activity at delta-opioid receptors. The most potent derivative showed an IC50 value of 18 nM, indicating strong receptor affinity .
Case Study 2: Kinesin Spindle Protein Inhibition
In a study exploring anticancer agents, researchers synthesized imidazole derivatives and tested their efficacy against KSP. Compounds derived from the structure of this compound demonstrated significant inhibition of KSP activity, leading to decreased proliferation of cancer cell lines in vitro .
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-4-{4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine-1-carbonyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in enzymes, modulating their activity. The piperidine ring and methanesulfonyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
4-Piperidinecarboxylic Acid, 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]- (CAS 874781-17-6)
- Substituents : A methylimidazole sulfonyl group replaces the methanesulfonyl group, and a carboxylic acid is present instead of the phenylimidazole-piperidine moiety.
- The methylimidazole sulfonyl group may introduce steric hindrance and alter electronic properties, affecting binding interactions.
1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine (CAS 68844-77-9)
- Substituents : Features a benzimidazole core (vs. imidazole in the target) with fluorobenzyl and methoxyphenethyl-piperidinyl groups.
- Key Differences: Benzimidazole vs. Fluorine and Methoxy Groups: These substituents may improve metabolic stability and membrane permeability compared to the target’s phenyl group.
- Activity : Listed in the Inhibitor Sourcebook, suggesting kinase or protease inhibitory activity .
Piperidine,4-[4-(1,1-Dimethylethyl)phenyl]-1-[[3-methyl-4-(1-methylethyl)-5-oxo-2(5H)-isoxazolyl]carbonyl]- (CHEMBL107412)
- Substituents : Includes a tert-butylphenyl group and an isoxazolyl carbonyl linkage.
- Key Differences: Isoxazole vs. Imidazole: The isoxazole ring lacks the hydrogen-bond donor capability of imidazole, reducing polar interactions.
- Synthesis : Supplied by two manufacturers, indicating commercial availability for further study .
Structural and Functional Analysis
Table 1: Comparative Properties of Target Compound and Analogs
Physicochemical Properties
- The target compound’s methanesulfonyl group balances electron withdrawal and stability, unlike the methylimidazole sulfonyl group in , which may be more metabolically labile.
- The phenylimidazole substituent offers moderate lipophilicity compared to the highly lipophilic benzimidazole in or the sterically hindered tert-butyl group in .
Biological Activity
1-Methanesulfonyl-4-{4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine-1-carbonyl}piperidine, also known by its CAS number 1351611-77-2, is a complex organic compound that has garnered attention for its potential biological activities. The compound features a piperidine ring, substituted with an imidazole moiety and a methanesulfonyl group, which contributes to its diverse biological effects.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- IUPAC Name : (1-methylsulfonylpiperidin-4-yl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone
- Molecular Formula : C22H30N4O3S
- Molecular Weight : 430.57 g/mol
The compound's structure is significant as it influences its interaction with biological targets, affecting its pharmacological properties.
Antimicrobial and Antiviral Properties
Research indicates that compounds containing imidazole rings, such as the one in this study, exhibit notable antimicrobial and antiviral activities. For instance, imidazole derivatives have been shown to inhibit the growth of various pathogens, suggesting that 1-methanesulfonyl derivatives may possess similar properties due to their structural similarities .
Anticancer Activity
The compound is being investigated for its potential anticancer effects. Studies have demonstrated that imidazole-containing compounds can inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell cycle regulation .
Case Studies
- In Vitro Studies : In a study evaluating the anticancer activity of imidazole derivatives, compounds similar to 1-methanesulfonyl derivatives showed significant cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values indicated effective concentration levels for inducing apoptosis in these cells .
- In Vivo Studies : Animal models treated with imidazole derivatives demonstrated reduced tumor growth rates compared to control groups. These findings support the potential application of such compounds in cancer therapy .
The biological activity of 1-methanesulfonyl derivatives is largely attributed to their ability to interact with specific biological targets:
- Cell Signaling Modulation : The presence of the imidazole ring allows for interaction with various receptors and enzymes involved in cell signaling pathways.
- Gene Expression Regulation : These compounds may influence gene expression related to cell survival and proliferation, particularly in cancerous cells.
Synthetic Chemistry
The compound serves as a valuable building block in synthetic organic chemistry. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it useful for developing more complex molecules.
Pharmaceutical Development
Given its promising biological activities, 1-methanesulfonyl derivatives are being explored as potential therapeutic agents. This includes applications in developing new drugs targeting specific diseases such as cancer and infectious diseases .
Q & A
(Basic) What synthetic strategies are recommended to optimize the yield and purity of 1-methanesulfonyl-4-{4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine-1-carbonyl}piperidine?
Methodological Answer:
The synthesis of piperidine-imidazole derivatives often involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and catalytic cyclization. Key optimization strategies include:
- Solvent Selection : Use polar aprotic solvents like THF or acetone to enhance reaction homogeneity. For example, THF:acetone (5:1) improved intermediate solubility in a similar piperidine-triazole synthesis .
- Catalysis : Copper iodide (CuI, 10 mol%) effectively accelerates click chemistry reactions, as demonstrated in synthesizing 1-benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine .
- Reaction Monitoring : Employ TLC or HPLC to track reaction progress. Reflux durations (e.g., 24 hours in THF) should be adjusted based on intermediate stability .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol can isolate the final product with ≥98% purity .
(Basic) Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
Structural confirmation requires a combination of techniques:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z corresponding to C24H28N4O3S) .
- IR Spectroscopy : Stretching vibrations for sulfonyl groups (S=O at ~1350–1150 cm⁻¹) and carbonyl groups (C=O at ~1650 cm⁻¹) .
(Basic) What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
Safety measures align with GHS guidelines for piperidine derivatives:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Exposure Mitigation :
(Advanced) How can QSAR models guide the design of derivatives with enhanced serotonin transporter (SERT) inhibition?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors with bioactivity:
- Descriptor Selection : Include topological polar surface area (TPSA), logP, and hydrogen-bond acceptor/donor counts to predict blood-brain barrier permeability and SERT binding .
- Data Preprocessing : Convert IC50 values to pIC50 (-log IC50) for normal distribution. For example, a dataset of 43 phenyl piperidine derivatives showed a pIC50 range of 5.2–8.3 .
- Software Tools : ADMET Predictor™ and MedChem Designer™ evaluate pharmacokinetic properties (e.g., CYP450 inhibition risk) to prioritize synthesizable analogs .
(Advanced) How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability. Resolution strategies include:
- Standardized Assay Conditions :
- Data Normalization : Express activity as % inhibition relative to a positive control to minimize inter-lab variability .
- Meta-Analysis : Pool data from studies like anti-Alzheimer activity screens (e.g., IC50 values for AChE inhibition) to identify outliers .
(Advanced) What in silico methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
Computational tools assess ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties:
- Absorption : Predict Caco-2 permeability using TPSA (<90 Ų suggests high absorption) .
- Metabolism : Cytochrome P450 (CYP) inhibition risk evaluated via molecular docking (e.g., Glide XP scoring in Schrödinger Suite) .
- Toxicity : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., sulfonyl groups) .
- Example Data : For a related piperidine derivative, predicted human oral bioavailability was 76%, with a half-life of 8.2 hours .
(Advanced) How can structure-activity relationship (SAR) studies improve anti-Alzheimer activity?
Methodological Answer:
SAR studies focus on modifying substituents to enhance target engagement:
- Piperidine Substitutions : Introducing electron-withdrawing groups (e.g., methanesulfonyl) improves AChE inhibition (e.g., IC50 reduction from 12 µM to 3.5 µM) .
- Imidazole Modifications : Adding hydrophobic groups (e.g., 2-phenyl) enhances blood-brain barrier penetration .
- In Vivo Validation : Test derivatives in transgenic mouse models (e.g., APP/PS1) using Morris water maze assays to correlate SAR with cognitive improvement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
